Spectroscopic Confirmation of Regioisomeric Identity
Vendors of 2,3-dimethyl-3H-imidazo[4,5-b]pyridin-7-amine (CAS 1512124-64-9) specify a minimum purity of 95% (AKSci) to 98% (MolCore) . In contrast, the 1,2-dimethyl regioisomer (CAS 1823899-33-7) is also commercially available at 95% purity . With identical molecular weights and nearly identical computed properties (XLogP3: 0.4; TPSA: 56.7 Ų) [1][2], the sole reliable differentiator is the compound's spectroscopic fingerprint. The N-methylation pattern shifts the ¹H NMR signals of the imidazole C-H and the pyridine ring protons, providing a unambiguous identity test.
| Evidence Dimension | Regioisomeric purity and identity verification |
|---|---|
| Target Compound Data | 95% (AKSci) to 98% (MolCore) purity; ¹H/¹³C NMR authentic sample available from supplier |
| Comparator Or Baseline | 1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine: typically 95% purity |
| Quantified Difference | Purity specifications are comparable; the critical difference is the NMR spectrum, which is unique to each regioisomer. |
| Conditions | Commercially available research-grade chemicals; purity determined by HPLC or NMR by vendor. |
Why This Matters
For SAR studies, the exact position of the methyl groups is critical, and verification of regioisomeric identity prevents wasted resources on an incorrect isomer.
- [1] PubChem. (2026). 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine (CID 72207045). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1512124-64-9 View Source
- [2] PubChem. (2026). 1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine (CID 72207046). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1823899-33-7 View Source
